2-Hydroxy-4,5-dimethylbenzaldehyde

Enzymology Cancer stem cell research Aldehyde dehydrogenase

Researchers require reproducible bioactivity data but often face batch-to-batch variability in substituted salicylaldehydes. This 4,5-dimethyl variant (CAS 1666-03-1) eliminates uncertainty with documented properties: • Enzyme inhibition: Human ALDH3A1 IC₅₀ = 2.10 µM (fragment-like MW 150.17 Da) • Metal chelation: Formation constants quantified for Cu²⁺, Zn²⁺, Co²⁺, Ni²⁺ • Physical form: Crystalline solid (mp 64-66°C) vs. liquid parent salicylaldehyde - minimizes weighing errors • Lipophilicity: LogP 1.82-2.76 for enhanced membrane permeability or organic extractability

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 1666-03-1
Cat. No. B167448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4,5-dimethylbenzaldehyde
CAS1666-03-1
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)O)C=O
InChIInChI=1S/C9H10O2/c1-6-3-8(5-10)9(11)4-7(6)2/h3-5,11H,1-2H3
InChIKeyPWFKERWVXUISSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-4,5-dimethylbenzaldehyde Structural Identity and Class Overview


2-Hydroxy-4,5-dimethylbenzaldehyde (CAS 1666-03-1), also referred to as 4,5-dimethylsalicylaldehyde, is a disubstituted salicylaldehyde derivative within the hydroxybenzaldehyde class. It bears both a hydroxyl group at the 2-position (ortho to the aldehyde) and methyl groups at the 4- and 5-positions of the aromatic ring [1]. This substitution pattern distinguishes it from the parent salicylaldehyde, mono‑methyl congeners, and other positional isomers. The compound is primarily employed as a synthetic building block for Schiff-base ligands, pharmaceutical intermediates, and functional materials, and has been evaluated for enzyme inhibition and antimicrobial activity in peer‑reviewed studies [2].

Synthetic building block for Schiff-base ligands and pharmaceutical intermediates.
Disubstituted salicylaldehyde scaffold for enzyme inhibition and antimicrobial screening studies.
Crystalline solid form suitable for reproducible gravimetric assay preparation workflows.

2-Hydroxy-4,5-dimethylbenzaldehyde vs. Generic Salicylaldehydes


Within the salicylaldehyde family, both the number and the position of ring substituents markedly influence key molecular properties that drive downstream utility. Even a single methyl-group shift or the addition of a second alkyl substituent alters lipophilicity, solid-state behavior (melting point), metal-chelation stability constants, and target-enzyme inhibition potency [1]. For example, unsubstituted salicylaldehyde is a liquid at room temperature (mp −7 °C), while 2-hydroxy-4,5-dimethylbenzaldehyde is a crystalline solid (mp ~64–66 °C), enabling different handling and formulation workflows [2]. Moreover, structure‑activity relationship (SAR) analyses have demonstrated that substituent effects on antimicrobial and enzyme‑inhibitory activities cannot be extrapolated from one salicylaldehyde derivative to another [1]. Therefore, procurement decisions that treat all salicylaldehydes as interchangeable risk introducing undesired physicochemical properties or losing the specific biological activity that was demonstrated with the 4,5‑dimethyl variant.

Mismatch Substituent position and number markedly influence lipophilicity and metal-chelation stability; properties may shift between salicylaldehyde derivatives.
Mismatch Solid-state behavior differs: 4,5-dimethyl variant is crystalline solid, while parent salicylaldehyde is liquid at ambient temperature, altering handling workflows.
Context Antimicrobial and enzyme-inhibitory SAR cannot be extrapolated across congeners; biological activity reported for 4,5-dimethyl variant may not transfer.

2-Hydroxy-4,5-dimethylbenzaldehyde Quantitative Evidence Guide


ALDH3A1 Inhibition vs. Reference Inhibitor CB7

2-Hydroxy-4,5-dimethylbenzaldehyde inhibits human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC₅₀ of 2.10 µM, as determined by spectrophotometric assay monitoring benzaldehyde oxidation [1]. In the same assay system, the known reference inhibitor CB7 (CHEMBL1378094) yields an IC₅₀ of 0.20 µM, representing a ~10‑fold greater potency [2]. While the target compound is less potent than CB7, its simple salicylaldehyde scaffold and lower molecular weight (150.17 Da vs. >300 Da for many CB7‑like chemotypes) make it an attractive starting point for fragment‑based or scaffold‑hopping campaigns where ligand efficiency is a critical parameter.

ALDH3A1 Inhibition vs. CB7
Head-to-head
Target IC₅₀ = 2.10 µM vs. CB7 IC₅₀ = 0.20 µM (~10-fold less potent)
Low-MW scaffold for fragment-based ALDH3A1 target engagement.
Complement to more potent, structurally complex reference inhibitors.
Enzymology Cancer stem cell research Aldehyde dehydrogenase

Lipophilicity (LogP) vs. Salicylaldehyde Analogs

The calculated LogP of 2-hydroxy-4,5-dimethylbenzaldehyde is reported as 1.82 (ChemSrc) to 2.76 (ChemBase) . This contrasts with the parent salicylaldehyde (LogP ~1.20–1.81) [1] and the mono‑methyl analog 2-hydroxy-5-methylbenzaldehyde (LogP ~1.51–2.55, depending on source) . The increase in lipophilicity conferred by the second methyl group is consistent with additive fragment‑based LogP contributions (ΔLogP ~0.5 per methyl). This differential directly impacts partitioning behavior, membrane permeability, and aqueous solubility—critical parameters for biological assay design and synthetic workup.

Lipophilicity (LogP)
Cross-study
LogP = 1.82–2.76 vs. parent salicylaldehyde (1.20–1.81)
Supports selection when higher membrane partitioning or organic-phase extraction is required.
Calculated values; direct experimental comparison not available.
Physicochemical profiling Drug design ADME prediction

Solid-State Form: Melting Point vs. Salicylaldehyde Derivatives

2-Hydroxy-4,5-dimethylbenzaldehyde is a crystalline solid with a melting point of 64–66 °C [1]. In contrast, unsubstituted salicylaldehyde is a liquid at ambient temperature (mp −7 °C), while the mono‑methyl analogs 2-hydroxy-4-methylbenzaldehyde (mp 58–63 °C) and 2-hydroxy-5-methylbenzaldehyde (mp 54–57 °C) melt at slightly lower temperatures. The ~8 °C higher melting point relative to the mono‑methyl species and the transition from liquid to solid versus the parent compound provide tangible advantages in weighing accuracy, long‑term storage stability, and solid‑form formulation.

Melting Point
Cross-study
mp = 64–66 °C (solid) vs. salicylaldehyde mp = −7 °C (liquid)
Crystalline solid may support precise gravimetric dispensing and reduce volatility-related loss.
Practical advantage for quantitative assay preparation.
Solid-state chemistry Formulation development Handling and storage

Selective Formylation Synthesis Process

A patent‑documented process for the selective formylation of 3,4-dimethylphenol using carbon monoxide in hydrogen fluoride/boron trifluoride delivers 2-hydroxy-4,5-dimethylbenzaldehyde in 98% purity (GC) and 97% isolated yield [1]. This contrasts with many traditional salicylaldehyde syntheses (e.g., Reimer–Tiemann, Duff, or Gattermann approaches) that often suffer from low regioselectivity, isomer formation, and salt‑by‑product issues. The high yield and regiochemical fidelity of this specific process provide confidence in scalable supply of material with consistent quality—a non‑trivial consideration for procurement of a specialty benzaldehyde derivative.

Selective Formylation Synthesis
Class-level
Yield: 97%, Purity: 98% (GC) via CO/HF/BF₃ route
Validates a high-yield manufacturing route for consistent quality.
Reduces supply-chain risk for multi-gram to kilogram quantities.
Process chemistry Scale-up synthesis Quality control

Schiff-Base Metal Complex Formation

Schiff bases derived from 4,5‑dimethylsalicylaldehyde have been systematically studied for their metal‑ion complexation behavior. Potentiometric titrations determined the formation constants of Cu²⁺, Zn²⁺, Co²⁺, Ni²⁺, Ca²⁺, and Mg²⁺ complexes with N‑[4,5‑dimethyl salicylidene] aniline and its 4‑chloro, 4‑methoxy, and 4‑methyl aniline derivatives at 303 K in 75:25 dioxane‑water [1]. The resulting complexes were screened for antibacterial activity [1]. While analogous Schiff‑base studies exist for unsubstituted salicylaldehyde [2], the 4,5‑dimethyl substitution pattern introduces steric and electronic effects that modify both the stability constants and the biological profile of the metal complexes relative to those formed from the parent salicylaldehyde ligand. Quantitative stability‑constant comparisons are matrix‑dependent and should be evaluated under matched experimental conditions.

Schiff-Base Metal Complexes
Supporting
Formation constants reported for Cu²⁺, Zn²⁺, Co²⁺, Ni²⁺, Ca²⁺, Mg²⁺ complexes
4,5-dimethyl scaffold is a validated ligand platform for coordination chemistry.
Quantitative comparisons are matrix-dependent; evaluate under matched conditions.
Coordination chemistry Materials science Antimicrobial complexes

Cytotoxicity in H9 Cell Line

In a cytotoxicity screen, 2-hydroxy-4,5-dimethylbenzaldehyde was evaluated against the H9 (human T‑lymphocyte) cell line and classified as toxic . While precise IC₅₀ data are not publicly available for this specific compound–cell line pair, the observation aligns with broader SAR findings from substituted benzaldehyde cytotoxicity studies. A 2014 evaluation of 54 commercial benzaldehydes against four human cancer cell lines reported IC₅₀ values ranging from 0.36 to 4.75 µg mL⁻¹ [1], establishing that ring‑substituted benzaldehydes can exhibit potent cytotoxicity. The 4,5‑dimethyl substitution pattern thus represents a specific point within this broader cytotoxic space—distinct from, for example, hydroxylated or methoxylated variants that may have different potency and selectivity profiles.

Cytotoxicity in H9 Cell Line
Class-level
Classified as toxic against H9 T-lymphocyte cells; quantitative IC₅₀ not reported
Supports cytotoxicity endpoint review and safety handling assessment.
Class-level reference: substituted benzaldehyde IC₅₀ range 0.36–4.75 µg/mL.
Cytotoxicity screening Anticancer research Toxicology

2-Hydroxy-4,5-dimethylbenzaldehyde Application Scenarios


ALDH3A1 Inhibitor Fragment-Based Drug Discovery

With a documented IC₅₀ of 2.10 µM against human ALDH3A1 [1], 2-hydroxy-4,5-dimethylbenzaldehyde serves as a low‑molecular‑weight (150.17 Da) starting scaffold for medicinal chemistry programs targeting ALDH3A1‑overexpressing cancers. Its ligand efficiency compares favorably when considering its minimal structural complexity relative to reference inhibitor CB7 (IC₅₀ = 0.20 µM; MW >300 Da), making it suitable for fragment‑growth or scaffold‑hopping strategies where optimizing potency while maintaining favorable ADME properties is paramount.

Schiff-Base Metal Complexes for Antimicrobial & Catalytic Studies

The compound is a validated precursor for Schiff‑base ligands, with documented potentiometric determination of formation constants for Cu²⁺, Zn²⁺, Co²⁺, Ni²⁺, Ca²⁺, and Mg²⁺ complexes [2]. The 4,5‑dimethyl substitution differentiates these ligands from those derived from unsubstituted salicylaldehyde by modulating the electron density on the coordinating oxygen atoms, which can tailor the stability and redox properties of the resulting metal complexes for specific catalytic or biological applications.

Solid-Form Quantitative Bioassay Preparation

Unlike the liquid parent salicylaldehyde (mp −7 °C), 2-hydroxy-4,5-dimethylbenzaldehyde is a crystalline solid with a melting point of 64–66 °C [3]. This physical‑form advantage minimizes weighing errors due to volatility or adhesion to weighing vessels, directly benefiting laboratories that conduct dose‑response or MIC determinations where accurate gravimetric dispensing into DMSO stock solutions is critical for data reproducibility.

Physicochemical Property Tuning for Synthetic Intermediates

The LogP of 1.82–2.76 relative to salicylaldehyde (LogP ~1.2–1.8) and mono‑methyl analogs (LogP ~1.5–2.6) provides a quantifiable basis for selecting the 4,5‑dimethyl compound when increased lipophilicity is desired in a downstream product—for example, to enhance membrane permeability of a drug candidate or to improve organic‑phase extractability during reaction workup—without resorting to bulkier or synthetically more expensive alkyl groups.

Application
Selection Property
Validation Focus
ALDH3A1 Inhibitor Fragment-Based Discovery
Low-MW scaffold with reported target engagement
Ligand efficiency in ALDH3A1-overexpressing cancer cell models
Schiff-Base Metal Complexes
Dimethyl-substituted ligand electronics
Metal-complex stability constants and antimicrobial screening
Solid-Form Quantitative Bioassay Prep
Crystalline solid vs. liquid salicylaldehyde
Gravimetric accuracy and DMSO stock reproducibility
Physicochemical Property Tuning
Increased lipophilicity (LogP 1.82–2.76)
Membrane permeability and organic-phase extractability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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